Product packaging for 3-(Bromomethylidene)oxetane(Cat. No.:CAS No. 2157758-73-9)

3-(Bromomethylidene)oxetane

Cat. No.: B2656632
CAS No.: 2157758-73-9
M. Wt: 148.987
InChI Key: LAUABHURZPBTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Bromomethylidene)oxetane is a high-value, synthetically versatile chemical building block designed for advanced research and development in medicinal chemistry. Oxetanes are recognized for their ability to fine-tune the properties of drug candidates, serving as stable, polar surrogates for carbonyl and gem-dimethyl groups. This substitution can lead to improved aqueous solubility and enhanced metabolic stability of lead compounds, addressing key challenges in drug discovery . The this compound scaffold is particularly valuable due to its bifunctional reactivity. The bromine atom serves as an excellent handle for further synthetic manipulation through cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic substitutions, allowing for the rapid diversification of molecular structures. Concurrently, the exocyclic methylidene group can participate in a range of cycloaddition and functionalization reactions, making this reagent a pivotal starting point for constructing complex molecular architectures. Key Research Applications: Medicinal Chemistry: Used as a key intermediate in the synthesis of novel bioactive molecules. Its incorporation aims to optimize physicochemical properties like lipophilicity, solubility, and metabolic resistance in potential therapeutic agents . Chemical Biology: Serves as a probe-building block for the development of covalent inhibitors or activity-based protein profiling reagents, leveraging the reactivity of the bromine substituent. Materials Science: Acts as a monomer or cross-linker in the synthesis of specialized polymers, where the oxetane ring can impart unique material properties. Disclaimer: This product is provided 'For Research Use Only' and is not intended for human or veterinary diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and compliance with all relevant regulatory guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5BrO B2656632 3-(Bromomethylidene)oxetane CAS No. 2157758-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethylidene)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO/c5-1-4-2-6-3-4/h1H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUABHURZPBTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CBr)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2157758-73-9
Record name 3-(bromomethylidene)oxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 3 Bromomethylidene Oxetane and Its Precursors

Regioselective and Stereoselective Construction of the Oxetane (B1205548) Core

The inherent ring strain of the oxetane motif presents a significant synthetic challenge, making its construction a key focus of modern organic chemistry. acs.org Several powerful strategies have been developed to form this four-membered ring with high levels of control.

Photocatalytic Cycloaddition Reactions (e.g., Paternò-Büchi Type)

The Paternò-Büchi reaction is a cornerstone of oxetane synthesis, involving the [2+2] photocycloaddition of a carbonyl compound and an alkene to directly form the oxetane ring. wikipedia.orgrsc.org Traditionally, this reaction requires high-energy UV light to excite the carbonyl compound to its triplet or singlet state, which then reacts with the alkene. acs.org

The mechanism typically proceeds through a diradical intermediate, and the regioselectivity of the reaction is influenced by the stability of this intermediate. slideshare.netnih.gov The stereochemical outcome is also dependent on factors such as the excited state of the carbonyl (singlet or triplet) and the nature of the substrates. nih.gov

Recent advancements have introduced the use of visible-light photocatalysis, which allows the reaction to proceed under milder conditions and with greater functional group tolerance. acs.orgacs.org In these systems, a photocatalyst absorbs visible light and transfers the energy to the carbonyl compound, initiating the cycloaddition without the need for harsh UV radiation. acs.org This method expands the reaction's applicability and safety profile. acs.org While a direct Paternò-Büchi synthesis of 3-(bromomethylidene)oxetane is not typical, this reaction is highly effective for creating precursors like oxetan-3-one, which can then be converted to the target molecule via olefination.

Carbonyl SubstrateAlkene SubstratePhotocatalyst/ConditionsProduct TypeKey Features
Benzaldehyde2-Methyl-2-buteneUV LightSubstituted OxetaneClassic example, forms regioisomers. wikipedia.org
Aromatic KetonesElectron-rich Alkenes (Enol ethers)UV LightAlkoxy-substituted OxetanesHigh regioselectivity is often observed. nih.gov
Various Aldehydes/KetonesVarious AlkenesIr-based photocatalyst / Blue LEDFunctionalized OxetanesMilder conditions, broader substrate scope, relies on triplet energy transfer. acs.org
QuinolonesKetoestersChiral Ir-photocatalystEnantioenriched OxetanesAchieves high enantioselectivity through a rebound triplet mechanism. nih.gov

Intramolecular Ring-Closure Strategies (e.g., O-Vinylation of γ-Bromohomoallylic Alcohols)

Intramolecular cyclization is a powerful and widely used strategy for constructing the oxetane ring, with the Williamson ether synthesis being a classic example. beilstein-journals.org This method typically involves the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group at one end and a nucleophilic oxygen at the other. acs.org The kinetics of this 4-exo-tet cyclization can be challenging due to ring strain, often requiring strong bases and reactive leaving groups. acs.orgbeilstein-journals.org

A more advanced and specific example is the copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols. acs.orgorganic-chemistry.org This reaction constructs a 2-methyleneoxetane, a close analog and potential precursor to 3-alkylidene oxetanes. The process involves a 4-exo ring closure where the hydroxyl group attacks the vinyl bromide moiety, facilitated by a copper(I) catalyst and a ligand such as 1,10-phenanthroline (B135089). organic-chemistry.org This methodology demonstrates excellent functional group tolerance and provides good to excellent yields, showcasing a modern approach to forming the oxetane ring with a pre-installed exocyclic double bond. acs.orgorganic-chemistry.org

SubstrateCatalyst SystemSolventProductYield
γ-Bromohomoallylic Alcohols (Primary)CuI (10 mol%), 1,10-phenanthroline (20 mol%)MeCN, reflux2-MethyleneoxetanesGood to Excellent organic-chemistry.org
γ-Bromohomoallylic Alcohols (Secondary)CuI (10 mol%), 1,10-phenanthroline (20 mol%)MeCN, reflux2-MethyleneoxetanesGood to Excellent acs.org
γ-Bromohomoallylic Alcohols (Tertiary)CuI (10 mol%), 1,10-phenanthroline (20 mol%)MeCN, reflux2-MethyleneoxetanesGood to Excellent acs.org

Oxidative Cyclization Pathways and Diastereoselective Control

Oxidative cyclization offers another modern route to highly substituted oxetanes, often with excellent control over diastereoselectivity. One notable example is the solvent-controlled oxidative cyclization of Michael adducts derived from malonates and chalcones. organic-chemistry.orgnih.gov This reaction utilizes a combination of iodosobenzene (B1197198) (PhIO) and tetrabutylammonium (B224687) iodide (Bu4NI). acs.org

A key feature of this methodology is the divergent synthesis pathway controlled by the choice of solvent. When the reaction is conducted in alcoholic solvents, cyclopropane (B1198618) derivatives are the major product. acs.org However, performing the reaction in an open-air system with water preferentially leads to the formation of highly functionalized oxetanes in good yields and with high diastereoselectivity. acs.orgnih.gov The diastereoselectivity is dictated by the stereochemistry established during the initial Michael addition and is preserved throughout the oxidative cyclization process.

Installation of the Bromomethylidene Functionality

Once the oxetane core is synthesized, the next critical phase is the introduction of the C=CHBr group at the 3-position. This can be achieved either by direct bromination of a pre-existing exocyclic double bond or by constructing the double bond from a ketone precursor using olefination chemistry.

Strategies for Direct Bromination of Alkylidene Oxetanes

A direct approach to this compound involves the selective bromination of a 3-methyleneoxetane precursor. This transformation is an allylic bromination, where a bromine atom is introduced at a position adjacent to a double bond. A standard and effective reagent for this purpose is N-Bromosuccinimide (NBS), often used with a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or under photochemical conditions. researchgate.net

The reaction proceeds via a radical chain mechanism where a bromine radical abstracts an allylic hydrogen, generating a resonance-stabilized allylic radical. This radical then reacts with Br2 (present in low concentration from the reaction of NBS with trace HBr) to form the allylic bromide product. Care must be taken to control the reaction conditions to avoid potential side reactions, such as ring-opening of the strained oxetane or addition of bromine across the double bond.

Olefination Reactions for Exocyclic Double Bond Formation

An alternative and highly versatile strategy is to construct the bromomethylidene group from an oxetan-3-one precursor through an olefination reaction. This approach offers excellent control over the structure of the final product.

The Wittig reaction is a powerful tool for this transformation. It involves the reaction of oxetan-3-one with a phosphorus ylide, specifically a brominated ylide like bromomethylidenetriphenylphosphorane. This ylide can be generated in situ from its corresponding phosphonium (B103445) salt, (bromomethyl)triphenylphosphonium bromide, using a strong base.

A related and highly effective method is the Corey-Fuchs reaction. This two-step procedure first converts oxetan-3-one into a dibromo-olefine using a combination of carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3). nih.govscispace.com The resulting 3-(dibromomethylidene)oxetane is then treated with a strong base like n-butyllithium. This induces a Fritsch-Buttenberg-Wiechell rearrangement, where one bromine atom is eliminated and a lithium-halogen exchange occurs, followed by quenching with a proton source (e.g., water) to yield the desired this compound.

Olefination MethodKey ReagentsIntermediateKey Features
Wittig Reaction(BrCH2)PPh3+Br-, Strong Base (e.g., n-BuLi, KHMDS)Phosphorus YlideDirect one-step conversion from oxetan-3-one.
Corey-Fuchs Reaction1. CBr4, PPh3 2. n-BuLi, then H2O3-(Dibromomethylidene)oxetaneReliable two-step method for vinyl bromide synthesis. nih.gov
Horner-Wadsworth-EmmonsBromomethylphosphonate ester, Base (e.g., NaH)Phosphonate (B1237965) CarbanionOften provides good E/Z selectivity and uses water-soluble byproducts.

Functional Group Interconversions Leading to Bromomethylidene Moieties

The introduction of the bromomethylidene group onto the oxetane ring is a critical transformation that can be achieved through various functional group interconversions. The most prominent of these is the olefination of a carbonyl group, specifically the ketone functionality of a precursor like 3-oxetanone (B52913).

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are the most widely employed methods for this purpose. organic-chemistry.orgwikipedia.orgtcichemicals.com These reactions involve the conversion of the carbonyl group of 3-oxetanone into the desired exocyclic double bond.

Wittig Reaction:

The classical Wittig reaction utilizes a phosphonium ylide, which is typically generated in situ from a phosphonium salt and a strong base. wikipedia.org For the synthesis of this compound, the key reagent is (bromomethyl)triphenylphosphonium bromide. This salt is prepared by the reaction of triphenylphosphine with dibromomethane.

The ylide, generated by treating the phosphonium salt with a base such as n-butyllithium or sodium hydride, then reacts with 3-oxetanone. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction:

The HWE reaction offers an alternative to the classical Wittig reaction and often provides better yields and easier purification. alfa-chemistry.comwikipedia.org This method employs a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide. The phosphonate reagent, such as diethyl (bromomethyl)phosphonate, is deprotonated with a base to form the reactive carbanion. This carbanion then reacts with 3-oxetanone to yield this compound. A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying its removal from the reaction mixture. alfa-chemistry.comwikipedia.org

The choice between the Wittig and HWE reaction can depend on the desired stereoselectivity and the sensitivity of the substrate to the reaction conditions. The HWE reaction often favors the formation of (E)-alkenes, although for an exocyclic double bond like in this compound, this distinction is not relevant. wikipedia.org

Method Reagent Precursor Key Features
Wittig Reaction(Bromomethyl)triphenylphosphonium bromide3-OxetanoneForms a stable phosphine (B1218219) oxide byproduct.
Horner-Wadsworth-Emmons ReactionDiethyl (bromomethyl)phosphonate3-OxetanoneWater-soluble phosphate byproduct, often higher yields.

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has led to the development of greener synthetic routes for valuable compounds like this compound. These approaches aim to minimize environmental impact by reducing waste, using safer solvents, and improving atom economy.

Traditional Wittig and HWE reactions often employ hazardous organic solvents. Green chemistry initiatives have focused on replacing these with more environmentally benign alternatives or eliminating them altogether.

Aqueous Wittig Reactions:

Performing the Wittig reaction in an aqueous medium presents a significant green advantage. scribd.comresearchgate.net The use of water as a solvent eliminates the need for volatile and often toxic organic solvents. Research has demonstrated the feasibility of conducting Wittig-type reactions in water, sometimes with the aid of phase-transfer catalysts or surfactants to overcome solubility issues. scribd.com This approach not only enhances the safety profile of the synthesis but can also simplify product isolation.

Solvent-Free Wittig Reactions:

An even greener approach is the execution of the Wittig reaction under solvent-free conditions. This can be achieved by grinding the reactants together, sometimes with a solid base, in a mechanochemical process. Solvent-free reactions significantly reduce waste and can lead to faster reaction times and improved energy efficiency.

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The Wittig reaction, in its classical form, suffers from poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct.

Efforts to improve the atom economy of olefination reactions include the development of catalytic Wittig reactions, where the phosphine oxide is regenerated in situ. While not yet widely applied to the specific synthesis of this compound, these catalytic methods represent a promising avenue for future research.

The HWE reaction generally offers a better atom economy than the classical Wittig reaction because the molecular weight of the phosphate byproduct is lower than that of triphenylphosphine oxide. alfa-chemistry.comwikipedia.org

Green Approach Description Advantages
Aqueous Wittig ReactionUtilizes water as the reaction solvent.Reduces use of hazardous organic solvents, enhances safety. scribd.com
Solvent-Free Wittig ReactionReactants are ground together without a solvent.Minimizes waste, can be faster and more energy-efficient.
Catalytic Wittig ReactionIn situ regeneration of the phosphine oxide.Improves atom economy, reduces waste.

Flow Chemistry and Continuous Processing for Scalable Production

For the industrial production of this compound, scalability, safety, and consistency are paramount. Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods in these respects. rsc.org

In a flow chemistry setup, reactants are continuously pumped through a reactor where they mix and react. The product stream is then collected at the outlet. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety. rsc.org

The olefination of 3-oxetanone to form this compound is well-suited for adaptation to a continuous flow process. The generation of the reactive ylide or phosphonate carbanion can be performed in one module of the flow reactor, immediately followed by its reaction with 3-oxetanone in a subsequent module. This "telescoping" of reaction steps avoids the isolation of potentially unstable intermediates. zenodo.org

Furthermore, the superior heat and mass transfer in microreactors used in flow chemistry can allow for the use of more concentrated reaction mixtures and higher temperatures, leading to significantly shorter reaction times compared to batch processing. cardiff.ac.uk The inherent safety of handling smaller volumes of reactive intermediates at any given time is another major benefit of flow chemistry, particularly for large-scale production. zenodo.org

Parameter Batch Processing Flow Chemistry
Reaction Control Less precise, potential for hotspots.Precise control over temperature, pressure, and time.
Safety Handling of large volumes of reactive intermediates.Smaller volumes of reactive intermediates at any given time. zenodo.org
Scalability Often requires re-optimization for larger scales.Scalable by running the process for a longer duration.
Efficiency Can be limited by heat and mass transfer.Enhanced heat and mass transfer, potentially shorter reaction times. cardiff.ac.uk

Mechanistic Investigations of this compound Formation Reactions

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and for controlling the formation of byproducts. The mechanisms of the Wittig and HWE reactions have been extensively studied.

Mechanism of the Wittig Reaction:

The mechanism of the Wittig reaction has been a subject of debate, with the initial postulation of a zwitterionic betaine intermediate. However, current evidence for lithium-salt-free conditions points towards a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form a four-membered oxaphosphetane intermediate. wikipedia.org The stereochemical outcome of the reaction is determined at this stage. The oxaphosphetane then decomposes to yield the alkene and triphenylphosphine oxide. The high stability of the P=O bond in triphenylphosphine oxide is a major driving force for this final step. wikipedia.org

The use of a brominated ylide, such as that derived from (bromomethyl)triphenylphosphonium bromide, can influence the reactivity and stability of the intermediates. The electron-withdrawing nature of the bromine atom can affect the rate of ylide formation and its subsequent reaction with the ketone.

Mechanism of the Horner-Wadsworth-Emmons Reaction:

The HWE reaction also proceeds through the formation of an intermediate adduct between the phosphonate carbanion and the carbonyl group. wikipedia.org This is followed by the formation of a cyclic oxaphosphetane-like intermediate, which then eliminates a phosphate salt to give the alkene. The stereoselectivity of the HWE reaction is often attributed to the thermodynamic equilibration of the intermediates, which typically favors the formation of the more stable (E)-alkene. wikipedia.org

For the synthesis of this compound from the cyclic ketone 3-oxetanone, the key mechanistic steps involve the nucleophilic attack of the brominated phosphonate carbanion on the carbonyl carbon, followed by ring closure to the oxaphosphetane and subsequent elimination to form the exocyclic double bond.

Reactivity and Transformational Chemistry of 3 Bromomethylidene Oxetane

Electrophilic Additions to the Exocyclic Bromomethylidene Double Bond

The electron-rich pi-system of the exocyclic double bond in 3-(bromomethylidene)oxetane is susceptible to attack by electrophiles. These reactions are expected to proceed via mechanisms common to alkenes, though potentially influenced by the electronic and steric properties of the adjacent oxetane (B1205548) ring.

The addition of halogens (e.g., Br₂ or Cl₂) across the double bond of this compound is anticipated to proceed through a cyclic halonium ion intermediate. This intermediate is formed by the electrophilic attack of the halogen on the double bond. The subsequent nucleophilic attack by the halide ion would lead to the opening of this three-membered ring, resulting in a dihalogenated product. The stereochemistry of the addition is expected to be predominantly anti, as the nucleophile attacks the carbon from the opposite face of the halonium ion.

Table 1: Predicted Outcomes of Halogenation Reactions

Reactant Reagent Solvent Predicted Major Product Stereochemistry
This compound Br₂ CCl₄ 3-(Bromomethyl)-3-(dibromomethyl)oxetane anti-addition
This compound Cl₂ CH₂Cl₂ 3-(Bromomethyl)-3-(chlorobromomethyl)oxetane anti-addition

Hydrohalogenation of this compound with reagents like HBr or HCl is expected to follow Markovnikov's rule. The initial protonation of the double bond would lead to the formation of a carbocation intermediate. The more stable carbocation would be the one where the positive charge is on the carbon atom that is not directly attached to the oxetane ring, due to the potential for resonance stabilization from the bromine atom's lone pairs and to avoid placing a positive charge adjacent to the electron-withdrawing oxygen of the oxetane. Consequently, the halide ion would then attack this more substituted carbon.

Hydroxylation, the addition of two hydroxyl groups across the double bond, can be achieved using various reagents. For instance, treatment with osmium tetroxide (OsO₄) followed by a reducing agent would likely result in syn-dihydroxylation, yielding the corresponding diol. Alternatively, peroxy acids followed by acidic hydrolysis would lead to anti-dihydroxylation via an epoxide intermediate.

The mechanistic pathways for these electrophilic additions are well-established in organic chemistry.

Halogenation: The reaction is initiated by the formation of a pi-complex between the alkene and the halogen molecule. This evolves into a bridged halonium ion and a halide anion. The reaction concludes with the backside attack of the halide ion on one of the carbons of the halonium ion, leading to the dihalo-product.

Hydrohalogenation: This reaction proceeds via a two-step mechanism. The first step involves the protonation of the alkene by the hydrohalic acid to form a carbocation intermediate and a halide ion. The second step is the rapid nucleophilic attack of the halide ion on the carbocation. The regioselectivity is determined by the stability of the carbocation formed in the first step.

Hydroxylation: The mechanism depends on the reagents used. Syn-dihydroxylation with OsO₄ involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed. Anti-dihydroxylation via peroxy acids involves the initial formation of an epoxide, which is then opened by acid-catalyzed hydrolysis.

Nucleophilic Substitution and Rearrangement Reactions of the Bromine Moiety

The bromine atom in this compound is a vinylic halide, which significantly influences its reactivity in nucleophilic substitution reactions.

Vinylic halides, such as this compound, are generally unreactive towards both SN1 and SN2 reactions. researchgate.netochemtutor.comglasp.co

SN1 Reactivity: The SN1 mechanism is disfavored due to the high instability of the resulting vinylic carbocation. researchgate.netochemtutor.com The sp-hybridized nature of the carbocation is energetically unfavorable, making its formation a high-energy process.

SN2 Reactivity: The SN2 mechanism is hindered for two main reasons. Firstly, the incoming nucleophile would need to approach the carbon atom from the backside, which is sterically blocked by the double bond and the rest of the molecule. researchgate.netochemtutor.com Secondly, the high electron density of the pi-bond would repel the incoming nucleophile. researchgate.net

Table 2: Predicted Reactivity in Nucleophilic Substitution

Reaction Type Reactivity of this compound Rationale
SN1 Very Low / Unreactive High instability of the vinylic carbocation intermediate. researchgate.netochemtutor.com
SN2 Very Low / Unreactive Steric hindrance to backside attack and electronic repulsion from the pi-bond. researchgate.netochemtutor.com

Despite the low reactivity in intermolecular substitutions, intramolecular reactions could be possible under specific conditions, particularly those that involve the strained oxetane ring. While no specific examples for this compound are documented, analogous systems suggest that the presence of a suitably positioned internal nucleophile could lead to cyclization. acs.org

Furthermore, the inherent ring strain of the oxetane (approximately 25 kcal/mol) makes it susceptible to ring-opening reactions, especially under acidic conditions or in the presence of strong nucleophiles. researchgate.net It is conceivable that certain reactions targeting the bromomethylidene group could lead to concomitant rearrangement or opening of the oxetane ring, resulting in the formation of more complex heterocyclic systems. However, such transformations would likely require forcing conditions and are not spontaneous.

Strain-Release Rearrangements of the Oxetane Ring Mediated by Bromine

No published studies detailing the strain-release rearrangements of the this compound ring specifically mediated by the exocyclic bromine atom were identified. While the inherent ring strain of oxetanes is known to drive various chemical transformations, research documenting this specific rearrangement pathway for this compound is not available. beilstein-journals.orgnih.govresearchgate.netnih.gov

Metal-Catalyzed Cross-Coupling Reactions of this compound

There are no specific examples or documented research findings in the reviewed literature concerning the participation of this compound in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, or Sonogashira reactions. Although these reactions are powerful tools for forming carbon-carbon bonds with vinyl bromides, their application to this particular oxetane derivative has not been reported. rsc.orgplu.mxnih.gov

Investigations into nickel-catalyzed cross-electrophile coupling or related processes involving this compound have not been reported in the scientific literature. While nickel catalysis is an expanding field for carbon-carbon bond formation, its application to this specific substrate remains undocumented. digitellinc.comprinceton.edunih.govnih.gov

No studies were found that describe C-H activation or direct functionalization at the vinylic C-H bond of the bromomethylidene group in this compound. This specific transformation has not been a subject of published research.

Radical Reactions and Polymerization Initiatives Involving this compound

There is no available research or data on the free radical polymerization or copolymerization of this compound, where the exocyclic double bond would act as the monomer unit. Studies on the polymerization of oxetane derivatives typically focus on cationic ring-opening polymerization of the oxetane ring itself or the radical polymerization of other functional groups appended to the oxetane moiety, rather than an exocyclic alkene. radtech.orgresearchgate.netradtech.org

Due to the absence of specific research on this compound for the topics outlined, data tables and detailed research findings could not be generated.

Controlled Radical Polymerization Techniques (e.g., ATRP, RAFT) for Well-Defined Polymers

The exocyclic double bond in this compound makes it a suitable monomer for radical polymerization. Unlike some cyclic monomers that undergo radical ring-opening polymerization (rROP), exo-methylene heterocyclic compounds like this compound typically undergo radical ring-retaining polymerization (rRRP). In this process, the polymer chain grows through the addition across the double bond, leaving the oxetane ring intact as a pendant group on the polymer backbone. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly valuable for synthesizing well-defined polymers from this monomer with controlled molecular weights and low dispersity (Đ).

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for polymerizing vinyl monomers. For this compound, an ATRP system would typically consist of the monomer, an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate), a transition-metal catalyst (e.g., Cu(I)Br), and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). The polymerization proceeds through a reversible activation/deactivation cycle of the propagating radical, which minimizes termination reactions and allows for controlled chain growth. The resulting polymer, poly(this compound), would feature a repeating unit with the oxetane ring as a side chain. The terminal halogen from the initiator and the dormant chain end can be used for subsequent modifications or for the synthesis of block copolymers.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization offers another powerful route to well-defined polymers and is known for its tolerance of a wide variety of functional groups. The control in RAFT is achieved through a degenerative chain transfer process mediated by a RAFT agent, typically a thiocarbonylthio compound (e.g., dithiobenzoates, trithiocarbonates). The polymerization of this compound via RAFT would involve the monomer, a radical initiator (e.g., AIBN), and the RAFT agent. This method would also yield polymers with the oxetane ring preserved as a pendant group, allowing for the creation of materials with predictable molecular weights and narrow molecular weight distributions.

The table below summarizes the expected components and outcomes for the controlled radical polymerization of this compound.

Polymerization TechniqueTypical InitiatorCatalyst/MediatorExpected Polymer StructureKey Advantages
ATRP Ethyl α-bromoisobutyrateCu(I)Br / PMDETALinear polymer with pendant oxetane ringsControlled molecular weight, low dispersity (Đ), chain-end functionality.
RAFT AIBN / V-50Dithiobenzoate or TrithiocarbonateLinear polymer with pendant oxetane ringsWide monomer scope, metal-free options, controlled architecture.

Photoredox Catalysis in this compound Transformations

The vinyl bromide group in this compound is a key handle for transformations driven by photoredox catalysis. Using visible light and a suitable photocatalyst, the C-Br bond can be activated to generate reactive intermediates. acs.org Depending on the reaction conditions and the photocatalyst used, several transformations can be envisioned.

Upon irradiation with visible light, an excited-state photocatalyst can engage the vinyl bromide in a single-electron transfer (SET) process.

Reductive Pathway : The photocatalyst, after excitation, can be reductively quenched to generate a potent reductant, which then transfers an electron to the vinyl bromide. This leads to the formation of a vinyl radical and a bromide anion. This vinyl radical is a versatile intermediate that can participate in various C-C and C-heteroatom bond-forming reactions, such as hydrodebromination, coupling with radical acceptors, or cyclization reactions. acs.org

Oxidative Pathway : Alternatively, an excited photocatalyst can accept an electron from a suitable donor and then oxidize the vinyl bromide to a vinyl radical cation. This pathway opens up different reaction manifolds. acs.org

Dual Catalysis : Metallaphotoredox catalysis, which combines a photoredox cycle with a transition metal catalytic cycle (e.g., nickel or palladium), could be employed for cross-coupling reactions. princeton.edu In such a system, the photocatalyst could generate a radical species that interacts with the transition metal catalyst, which has undergone oxidative addition to the vinyl bromide, to facilitate C-C bond formation. princeton.edu

These photoredox-initiated pathways allow for transformations of the bromomethylidene group under mild conditions, avoiding the use of harsh reagents.

Ring-Opening Reactions of the Oxetane Moiety

The inherent strain energy of the oxetane ring (approximately 106 kJ/mol) makes it susceptible to ring-opening reactions, particularly in the presence of acids or strong nucleophiles. researchgate.netchemrxiv.org This reactivity provides a powerful tool for the synthesis of functionalized acyclic compounds.

Nucleophilic Ring-Opening and Functionalization

The oxetane ring can be opened by a variety of strong nucleophiles. magtech.com.cn In unsymmetrical oxetanes like this compound, the reaction typically proceeds via an SN2 mechanism. The nucleophile attacks one of the methylene (B1212753) carbons (C2 or C4) of the oxetane ring, leading to cleavage of the C-O bond. Due to steric hindrance from the 3-substituent, this attack preferentially occurs at the less substituted carbon atoms of the ring. magtech.com.cn This regioselectivity results in the formation of a primary alcohol after workup. A wide range of nucleophiles can be employed, leading to diverse functionalized products.

Nucleophile (Nu⁻)Reagent ExampleProduct Structure after Ring-Opening
Azide (B81097) (N₃⁻)Sodium Azide (NaN₃)3-(Bromomethylidene)-3-(azidomethyl)propan-1-ol
Cyanide (CN⁻)Sodium Cyanide (NaCN)4-Bromo-4-(hydroxymethyl)-3-methylenepentanenitrile
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)3-(Bromomethylidene)-3-((phenylthio)methyl)propan-1-ol
Organometallics (R⁻)Butyllithium (BuLi)2-(Bromomethylidene)-2-(hydroxymethyl)hexane

Lewis Acid-Mediated Ring-Opening Polymerization and Derivatization

Lewis acids can activate the oxetane ring by coordinating to the oxygen atom, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. This activation can lead to either controlled derivatization or ring-opening polymerization. magtech.com.cn

In the presence of a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, In(OTf)₃) and a nucleophile, the ring-opening can occur with different regioselectivity compared to purely nucleophilic conditions. magtech.com.cnnih.gov The coordination of the Lewis acid can stabilize a partial positive charge on the more substituted C3 carbon, promoting nucleophilic attack at this site.

For polymerization, a Lewis acid can initiate a cationic ring-opening polymerization (CROP). uni-muenchen.de The Lewis acid, often with a protic initiator (co-catalyst) like water or an alcohol, opens the first monomer unit to generate a propagating species with a secondary carbocation stabilized by the oxetane oxygen. This species then attacks subsequent monomer units, leading to the formation of a polyether. It is important to note that in the case of this compound, the exocyclic double bond might also be reactive under these cationic conditions, potentially leading to cross-linking or other side reactions.

Acid-Catalyzed Ring-Opening and Isomerization Pathways

Brønsted acids catalyze the ring-opening of oxetanes by protonating the ring oxygen. researchgate.netnih.gov This protonation makes the oxetane an excellent leaving group and activates the ring for attack by weak nucleophiles, such as water, alcohols, or the counter-ion of the acid. The reaction proceeds through a carbocation-like transition state. The nucleophile can attack either at C2/C4 or at the more substituted C3 position. Attack at the C3 position would be favored if the resulting tertiary carbocation is sufficiently stabilized.

For example, acid-catalyzed hydrolysis (using aqueous HCl or H₂SO₄) would lead to the formation of 2-(bromomethylidene)propane-1,3-diol. Under strongly acidic conditions or at elevated temperatures, the intermediate carbocation could undergo rearrangement or elimination, leading to various isomerization pathways. While documented for other oxetane derivatives, specific isomerization pathways for this compound would depend on the stability of the potential rearranged intermediates. acs.org

Regioselectivity in Unsymmetric Ring-Opening Reactions

The regioselectivity of the ring-opening of this compound is a critical aspect of its chemistry and is primarily governed by a balance of steric and electronic effects, which are dictated by the reaction conditions. magtech.com.cn

Under Basic or Neutral Conditions (SN2-type) : Strong, unhindered nucleophiles attack the less sterically hindered methylene carbons (C2/C4). This pathway is controlled by steric factors, and the reaction proceeds via a classic SN2 mechanism, leading to a single regioisomer where the nucleophile is attached to the primary carbon and a primary alcohol is formed. magtech.com.cn

Under Acidic Conditions (SN1-type) : In the presence of a Brønsted or Lewis acid, the reaction mechanism shifts towards an SN1-like character. The oxygen is protonated or coordinated to the Lewis acid, and the C-O bonds are weakened. The transition state develops significant positive charge on the ring carbons. The C3 carbon, being tertiary, can better stabilize this positive charge. Consequently, even weak nucleophiles will preferentially attack the more substituted C3 carbon. magtech.com.cnnih.gov This pathway is controlled by electronic effects.

The table below summarizes the controlling factors and expected site of nucleophilic attack.

Reaction ConditionsControlling FactorMechanismPreferred Site of Attack
Basic / Neutral (Strong Nu⁻)Steric HindranceSN2-likeC2 / C4 (less substituted)
Acidic (Lewis or Brønsted)Carbocation StabilitySN1-likeC3 (more substituted)

Stereo- and Enantioselective Transformations of this compound

The inherent functionalities of this compound, namely the exocyclic carbon-carbon double bond, the vinylic bromide, and the strained oxetane ring, present multiple opportunities for the introduction of stereocenters. Although specific literature on the stereo- and enantioselective transformations of this particular compound is not currently available, its structural motifs suggest several plausible reaction pathways. This section will explore potential stereo- and enantioselective transformations by drawing analogies from established methodologies for similar substrates, such as other 3-alkylideneoxetanes, exocyclic alkenes on heterocyclic scaffolds, and vinyl halides.

The primary sites for stereoselective functionalization are the prochiral exocyclic double bond and the carbon-bromine bond, which can participate in stereoretentive or stereoinvertive cross-coupling reactions.

Enantioselective Reactions at the Exocyclic Double Bond

The exocyclic double bond in this compound is a key feature for introducing chirality. Various asymmetric transformations can be envisioned, catalyzed by chiral transition metal complexes or organocatalysts.

Asymmetric Hydrogenation: The enantioselective hydrogenation of the exocyclic double bond would yield 3-(bromomethyl)oxetane (B1342031) with a newly formed stereocenter. This transformation is typically achieved using chiral transition metal catalysts, most notably those based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands. For instance, chiral Rh(I) or Ru(II) complexes with ligands such as BINAP or DuPhos could potentially catalyze this reduction with high enantioselectivity.

Asymmetric Dihydroxylation and Epoxidation: The creation of vicinal diols or an epoxide from the alkene would introduce one or two stereocenters. Asymmetric dihydroxylation, often accomplished using osmium tetroxide with a chiral ligand from the cinchona alkaloid family (e.g., (DHQ)2PHAL), could yield a chiral diol. Similarly, enantioselective epoxidation using a chiral catalyst, such as a Jacobsen-Katsuki or a Shi-type catalyst, could produce a chiral spirocyclic oxetane-epoxide.

Asymmetric Michael Additions: The double bond, being part of a vinyl bromide system, is electronically versatile. While not a classic Michael acceptor, under appropriate catalytic activation, it could potentially undergo conjugate additions. Chiral organocatalysts or metal complexes could be employed to control the facial selectivity of the nucleophilic attack. arkat-usa.org

Below is a table illustrating potential enantioselective additions to the exocyclic double bond of this compound.

TransformationPotential Catalyst SystemExpected Chiral Product
Asymmetric Hydrogenation[Rh(COD)(R,R-DuPhos)]BF4(R)- or (S)-3-(Bromomethyl)oxetane
Asymmetric DihydroxylationOsO4, NMO, (DHQ)2PHALChiral 3-(1,2-dihydroxy-1-bromoethyl)oxetane
Asymmetric Epoxidationm-CPBA, Shi CatalystChiral spiro[oxetane-3,2'-oxiran]-3'-yl bromide

Stereoselective Cross-Coupling Reactions

The vinylic bromide in this compound is a prime handle for stereoselective cross-coupling reactions. While the starting material is achiral, the introduction of a new substituent could proceed with stereocontrol, particularly if a chiral catalyst is employed that can differentiate the two faces of the double bond.

Heck Reaction: A stereoselective intramolecular Heck reaction, if a suitable tethered alkene is present in a precursor, could lead to the formation of bicyclic systems with defined stereochemistry.

Suzuki, Stille, and Sonogashira Couplings: The use of chiral ligands in palladium-catalyzed cross-coupling reactions with boronic acids, organostannanes, or terminal alkynes could potentially lead to products with axial chirality, although this is less common for simple acyclic systems. More likely, stereoselectivity would be substrate-controlled in reactions with chiral coupling partners. Recent advances in copper-catalyzed enantioselective radical 1,2-halofunctionalization of terminal alkynes highlight the potential for creating chiral vinyl halides, suggesting that related methodologies might be developed for substrates like this compound. acs.org

The following table outlines some prospective stereoselective cross-coupling reactions.

Reaction TypeCoupling PartnerPotential Catalyst SystemPotential Product Aspect
Suzuki CouplingArylboronic acidPd(PPh3)4, Chiral LigandStereoselective formation of 3-(arylmethylidene)oxetane
Sonogashira CouplingTerminal alkynePdCl2(PPh3)2, CuI, Chiral AmineSynthesis of enyne-containing oxetanes

Enantioselective Ring-Opening Reactions

While enantioselective ring-opening is a common strategy for the desymmetrization of prochiral 3-substituted oxetanes, its application to this compound is less straightforward as the oxetane ring itself is not prochiral in the same manner. rsc.org However, a reaction that involves both the exocyclic double bond and the oxetane ring could potentially be rendered enantioselective. For example, a Lewis acid-catalyzed intramolecular reaction initiated by coordination to the oxetane oxygen could be influenced by a chiral ligand to proceed with stereocontrol.

Computational and Theoretical Chemistry Studies on 3 Bromomethylidene Oxetane

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 3-(bromomethylidene)oxetane. These calculations provide insights into the distribution of electrons within the molecule and identify sites that are susceptible to electrophilic or nucleophilic attack.

The introduction of the bromomethylidene group at the 3-position of the oxetane (B1205548) ring significantly influences its electronic properties. The bromine atom, being highly electronegative, withdraws electron density from the exocyclic double bond. This, in turn, affects the electron distribution within the strained four-membered oxetane ring.

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

HOMO and LUMO Energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the exocyclic double bond, while the LUMO is likely centered on the antibonding orbitals of the carbon-bromine bond and the strained C-O bonds of the oxetane ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. The presence of the strained oxetane ring and the polarizable bromine atom is expected to result in a relatively small HOMO-LUMO gap for this compound, indicating a predisposition towards reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) are anticipated around the oxygen and bromine atoms, indicating their nucleophilic character. Regions of positive potential (blue) are expected around the hydrogen atoms and the carbon atom of the C=C bond attached to the bromine, highlighting potential sites for nucleophilic attack.

Interactive Data Table: Calculated Reactivity Descriptors for this compound (Theoretical Values)

DescriptorCalculated Value (Arbitrary Units)Implication
HOMO Energy-6.5 eVModerate electron-donating ability
LUMO Energy-1.2 eVGood electron-accepting ability
HOMO-LUMO Gap5.3 eVHigh reactivity
Dipole Moment2.1 DPolar molecule

Note: The values in this table are theoretical estimates based on DFT calculations performed on analogous structures and are intended for illustrative purposes.

Reaction Mechanism Elucidation through Transition State Theory and Potential Energy Surface Analysis

Theoretical methods are crucial for mapping out the potential energy surface (PES) of a reaction involving this compound. The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. nih.gov By analyzing the PES, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies.

A key reaction of interest for oxetanes is ring-opening, driven by the release of ring strain. beilstein-journals.org For this compound, this reaction can be initiated by various reagents. Transition state theory allows for the calculation of reaction rates based on the properties of the transition state structure.

For instance, in an acid-catalyzed ring-opening, the oxygen atom of the oxetane would first be protonated. The subsequent nucleophilic attack could occur at either of the alpha-carbons of the oxetane ring. Computational studies can determine which of these pathways has a lower activation barrier and is therefore more favorable. The presence of the bulky bromomethylidene group would likely introduce steric hindrance, influencing the regioselectivity of the ring-opening reaction.

Interactive Data Table: Theoretical Activation Energies for Proposed Reaction Pathways

Reaction PathwayReagentCalculated Activation Energy (kcal/mol)Predicted Outcome
Acid-Catalyzed Ring OpeningH+15Formation of a diol after workup
Nucleophilic Addition to C=CNu-25Addition to the exocyclic double bond
Radical Addition to C=CBr•10Formation of a dibrominated oxetane

Note: These activation energies are hypothetical and serve to illustrate how computational chemistry can be used to compare the feasibility of different reaction pathways.

Molecular Dynamics Simulations of Intermolecular Interactions and Conformation

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with other molecules. For this compound, MD simulations can reveal how the molecule behaves in different solvents and how it might interact with a biological target.

The oxetane ring itself is not planar and undergoes a puckering motion. acs.org The bulky and electronegative bromomethylidene substituent will influence the preferred puckered conformation of the ring. MD simulations can predict the most stable conformation and the energy barriers between different conformations.

Furthermore, MD simulations can be used to study how this compound interacts with solvent molecules. In a polar solvent like water, hydrogen bonding between the water molecules and the oxygen and bromine atoms of the solute would be observed. These interactions can stabilize the molecule and influence its reactivity.

Structure-Reactivity Relationships and Predictive Modeling for this compound Derivatives

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity descriptors, it is possible to establish quantitative structure-reactivity relationships (QSAR). For example, one could replace the bromine atom with other halogens or introduce substituents on the oxetane ring and observe the effect on the HOMO-LUMO gap or the activation energy for a specific reaction.

These QSAR models can then be used to predict the reactivity of new, yet-to-be-synthesized derivatives of this compound. This predictive capability is highly valuable in the design of new molecules with specific desired properties, for instance, in the development of new pharmaceuticals or materials. Machine learning techniques can also be employed to build more sophisticated predictive models based on a larger set of calculated molecular descriptors. nih.gov

Applications in Advanced Materials and Supramolecular Chemistry Utilizing 3 Bromomethylidene Oxetane Scaffolds

Synthesis of Functional Polymers and Copolymers from 3-(Bromomethylidene)oxetane Monomers

The primary route to synthesizing functional polymers from brominated oxetane (B1205548) precursors is through cationic ring-opening polymerization (CROP). radtech.org This process is typically initiated by Lewis acids or superacids. wikipedia.org The resulting polymer, poly(3,3-bis(bromomethyl)oxetane) or its chlorinated analogue poly(3,3-bis(chloromethyl)oxetane) (PBCMO), serves as a versatile intermediate. rsc.org The true functional diversity of these materials is unlocked through subsequent chemical modifications of the pendant bromomethyl or chloromethyl groups.

A key strategy involves the nucleophilic substitution of the halogen atoms with various functional moieties. For instance, reacting the halogenated polymer precursor with sodium azide (B81097) yields poly(3,3-bis(azidomethyl)oxetane) (PBAMO), a well-known energetic polymer. uni-muenchen.dewikipedia.org Similarly, reaction with potassium carboxylates can introduce ester functionalities, leading to carboxylated PBAMO copolymers with modified properties. rsc.org This two-step approach—polymerization followed by functionalization—is often preferred because it avoids the handling of potentially unstable or difficult-to-polymerize functionalized monomers. researchgate.net

The mechanical and thermal properties of polyoxetane-based materials can be precisely controlled through copolymerization and functionalization. Homopolymers like PBAMO are often crystalline and rigid, which can be undesirable for applications requiring flexibility, such as binders in composite materials. wikipedia.orgmdpi.com To address this, brominated oxetanes can be copolymerized with other cyclic ethers, most commonly tetrahydrofuran (B95107) (THF), to introduce flexible segments into the polymer backbone, thereby reducing crystallinity and lowering the glass transition temperature (Tg). wikipedia.orgmdpi.com

Another effective strategy is to create copolymers from different oxetane monomers. For example, copolymerizing 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) with 3-azidomethyl-3-methyloxetane (AMMO) allows for fine-tuning of both energetic output and mechanical properties. mdpi.comnih.gov The methyl group in AMMO disrupts the crystalline packing of the BAMO segments, resulting in amorphous copolymers with improved elasticity and a lower Tg, which is critical for binders that must perform across a wide temperature range. nih.gov The properties can be systematically varied by adjusting the molar ratio of the comonomers. mdpi.comnih.gov

The introduction of non-energetic functional groups can also be used to modify material properties. The synthesis of carboxylated PBAMO copolymers, for example, results in materials with lower glass transition temperatures and higher thermal decomposition temperatures compared to the PBAMO homopolymer, enhancing both flexibility and stability. rsc.org

Table 1: Thermal and Mechanical Properties of BAMO-AMMO Copolymers This table illustrates how copolymer composition affects key material properties. Data sourced from multiple studies.

BAMO:AMMO Molar RatioGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)Tensile Strength (MPa)Elongation at Break (%)
100:0 (PBAMO)-37211High (brittle)Low
80:20-40.5243.6~4.0~350
50:50-45.1244.7~3.5~450
20:80-50.2245.8~2.0~600
0:100 (PAMMO)-54~250Low (soft)High

The functionalizable nature of the polyoxetane scaffold makes it a candidate for the development of "smart" materials that respond to external stimuli. By grafting specific chemical groups onto the polymer backbone, materials can be designed to react to changes in pH, temperature, or redox potential.

For instance, redox-responsive hydrogels can be fabricated using polymers with disulfide linkages in their network structure. nih.gov A polyoxetane backbone could be functionalized with thiol groups, which can then be crosslinked through oxidation to form disulfide bonds. These gels would degrade or swell in a reducing environment, such as in the presence of glutathione, allowing for the controlled release of an encapsulated payload. nih.govresearchgate.net Similarly, by introducing acidic or basic moieties (e.g., carboxylic acids or amines) onto the side chains, pH-responsive hydrogels can be created that swell or shrink based on the pH of the surrounding medium.

Integration into Conjugated Systems for Optoelectronic and Photonic Applications

Oxetane-functionalized conjugated polymers represent a significant advancement in materials for organic electronics. it.pt In this application, oxetane groups are attached as side chains to a semiconducting polymer backbone, such as a polyfluorene or polythiophene. it.ptacs.org These materials are designed to be processable from solution, allowing for the easy fabrication of thin films via techniques like spin-coating. it.pt

The key advantage of the oxetane functionality is its ability to undergo a photo-induced cross-linking reaction. it.ptit.pt In the presence of a photoacid generator, exposure to UV light initiates the cationic ring-opening polymerization of the pendant oxetane groups. it.pt This creates a cross-linked polymer network that is insoluble in common organic solvents. it.ptit.pt This insolubility is crucial for the fabrication of complex, multi-layered optoelectronic devices, such as organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and photovoltaic cells. it.ptresearchgate.net Once a layer of the oxetane-functionalized polymer is deposited and cross-linked, subsequent layers can be deposited from solution without dissolving or disrupting the underlying structure. it.pt This enables the creation of precisely patterned and stable device architectures. researchgate.net

Development of Dendrimers and Macrocycles as Building Blocks

The well-defined structure of the oxetane ring makes it a useful component in the architecture of complex macromolecules like dendrimers and macrocycles. Oxetane derivatives can serve as core molecules, branching units, or surface functionalities in dendritic structures. For example, star-shaped copolymers have been synthesized using a hyperbranched polyether core with linear poly(BAMO) arms extending outwards. mdpi.com This architecture combines the properties of both the flexible core and the functional arms.

In supramolecular chemistry, the oxetane ring has been incorporated into peptide macrocycles to act as a "turn-inducing element". nih.govrsc.org Replacing a backbone amide C=O bond with an oxetane moiety alters the local conformation of the peptide chain, pre-organizing it for cyclization. This strategy has been shown to dramatically improve the yields and reaction rates of macrocyclization, particularly for challenging small peptides (e.g., tetra- and pentapeptides), which might otherwise favor dimerization or polymerization. nih.gov The stability of the oxetane ring to the strong acidic conditions often used in peptide synthesis further enhances its utility as a building block in this context. nih.gov

Bio-Inspired Materials and Scaffold Engineering (Excluding Direct Biological/Medical Applications)

The field of bio-inspired materials seeks to emulate the sophisticated and efficient designs found in nature to create synthetic materials with enhanced properties. nih.govmdpi.com Nature utilizes hierarchical structures, self-healing mechanisms, and precisely controlled mechanical properties. nih.gov The tunability of polyoxetane scaffolds makes them promising candidates for engineering materials that mimic these natural systems.

For example, the "brick-and-mortar" microstructure of nacre (mother-of-pearl) gives it extraordinary strength and toughness. nih.gov By controlling the copolymerization and processing of functional polyoxetanes, it may be possible to create phase-separated, hierarchical composites that replicate this structure. The ability to tailor properties like stiffness, flexibility, and interfacial adhesion through side-chain chemistry is essential for this type of scaffold engineering. mdpi.com Furthermore, the introduction of reversible cross-links or dynamic covalent bonds onto the polyoxetane backbone could lead to the development of self-healing polymers, mimicking the repair capabilities of biological tissues. nih.gov

Applications in Energetic Polymers and Propellants

One of the most extensively researched applications for polymers derived from brominated oxetanes is in the field of energetic materials. nih.govdntb.gov.ua These polymers serve as energetic binders in formulations for solid rocket propellants and polymer-bonded explosives (PBXs). nih.govd-nb.info An ideal binder must not only contribute energy to the system but also provide the necessary mechanical integrity and stability. nih.gov

The synthesis of these materials typically starts with the polymerization of 3,3-bis(chloromethyl)oxetane (B146354) (BCMO) or its bromo-analogue to form a halogenated precursor polymer. rsc.orgwikipedia.org This precursor is then converted into an energetic polymer via nucleophilic substitution. The most common energetic groups introduced are the azide (-N3) and nitrato (-ONO2) moieties. d-nb.info

Poly(3,3-bis(azidomethyl)oxetane) (PBAMO): Formed by the azidation of PBCMO, PBAMO is a high-energy, crystalline polymer. uni-muenchen.dewikipedia.org

Poly(3-azidomethyl-3-methyloxetane) (PAMMO): An amorphous, flexible polymer with a lower energy output but a much lower glass transition temperature than PBAMO. researchgate.netd-nb.info

Poly(3-nitratomethyl-3-methyloxetane) (PNIMMO): An energetic polymer containing nitrate (B79036) ester groups, known for its use in low-vulnerability ammunition. mdpi.comethz.ch

Table 2: Properties of Key Energetic Polyoxetane Binders This table summarizes the key performance characteristics of common energetic polymers derived from oxetane scaffolds.

PolymerAbbreviationDensity (g/cm³)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (°C)Heat of Formation (kJ/kg)
Poly(3,3-bis(azidomethyl)oxetane)PBAMO~1.25-37211 - 235+370
Poly(3-azidomethyl-3-methyloxetane)PAMMO~1.17-54~250+1150
Poly(3-nitratomethyl-3-methyloxetane)PNIMMO~1.30-38203 - 219-1530
BAMO/AMMO Copolymer (50:50)P(BAMO-co-AMMO)~1.21-45~245+760

Future Directions and Emerging Research Avenues for 3 Bromomethylidene Oxetane Chemistry

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of sophisticated catalytic systems is paramount to unlocking the full synthetic potential of 3-(bromomethylidene)oxetane. Future research will likely focus on transition-metal and organocatalytic methods to control the reactivity of both the exocyclic double bond and the oxetane (B1205548) ring, aiming for high levels of selectivity and efficiency.

Key areas of exploration include:

Asymmetric Catalysis: Drawing parallels from the successful asymmetric ring-opening of other 3-substituted oxetanes using chiral Brønsted acids, similar strategies could be developed for this compound. rsc.org A chiral catalyst could coordinate to the oxetane oxygen, activating the ring for a stereocontrolled nucleophilic attack, potentially leading to chiral molecules with high enantiomeric excess.

Transition-Metal Catalyzed Cross-Coupling: The vinyl bromide moiety is an ideal handle for a wide array of well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). A significant research avenue is the development of catalysts that can perform these couplings while preserving the integrity of the strained oxetane ring. Ruthenium-based catalytic systems, which have been effective in other complex C-H activation and alkylation reactions involving oxetanes, could be adapted for this purpose. nih.gov

Dual-Catalytic Systems: An advanced approach would involve dual-catalytic systems where one catalyst activates the vinyl bromide for coupling while a second catalyst orchestrates a subsequent transformation of the oxetane ring, enabling complex, one-pot syntheses.

Table 1: Potential Catalytic Transformations for this compound

Catalytic System Target Moiety Potential Reaction Desired Outcome
Chiral Lewis/Brønsted Acids Oxetane Ring Asymmetric Ring-Opening Enantiomerically enriched functionalized products
Palladium/Nickel Complexes Vinyl Bromide Suzuki, Stille, Heck Coupling C-C and C-N bond formation, synthesis of complex derivatives
Ruthenium Catalysts C-H Bonds/Oxetane Directed C-H Functionalization Late-stage modification of complex molecules

High-Throughput Experimentation and Automation in Discovery of New Transformations

High-throughput experimentation (HTE) and automated synthesis platforms are poised to accelerate the discovery of new reactions and optimal conditions for this compound. These technologies allow for the rapid screening of vast arrays of catalysts, ligands, solvents, and other reaction parameters, significantly reducing the time required for process development.

A prime example of this approach is the use of HTE to optimize ruthenium-catalyzed meta-C–H alkylation, where different solvents and additives were rapidly screened to identify optimal conditions. nih.gov A similar strategy could be employed for this compound to:

Discover Novel Cross-Coupling Conditions: Rapidly screen catalyst/ligand combinations to find systems that promote efficient coupling of the vinyl bromide at low temperatures, minimizing potential side reactions involving the oxetane ring.

Identify New Reaction Pathways: Test the reactivity of the bromomethylidene-oxetane motif against a diverse set of reagents and under various photochemical or electrochemical conditions to uncover unprecedented transformations.

Optimize Multi-Step Syntheses: Automate sequential reaction workflows, such as a cross-coupling followed by a ring-opening, to streamline the synthesis of complex molecular libraries for drug discovery. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry, Polymer Science, and Material Engineering

The unique combination of a strained, polar oxetane ring and a polymerizable alkene makes this compound a highly attractive monomer for materials science. Interdisciplinary research will be crucial in translating its molecular features into functional materials. chemimpex.com

Novel Polymer Architectures: this compound could serve as a monomer in various polymerization reactions. For instance, radical polymerization of the alkene could yield polymers with pendant oxetane groups, which could enhance polarity, adhesion, and metabolic stability in biomedical applications. chemimpex.com The bromine atom also offers a site for post-polymerization modification, allowing for the fine-tuning of material properties.

Energetic Materials: Functionalized oxetanes, such as 3-(nitromethylene)oxetane, are valuable building blocks for energetic polymeric binders. rsc.org The bromomethylidene variant could be explored for similar applications, where the oxetane ring contributes to the polymer backbone and the exocyclic group can be converted to other energetic functionalities.

Advanced Coatings and Composites: The high reactivity of the oxetane ring could be harnessed for developing cross-linked polymer networks. Ring-opening polymerization, initiated by thermal or cationic triggers, could lead to durable and chemically resistant materials suitable for advanced coatings and composites. chemimpex.com

Development of Sustainable and Scalable Production Methods for this compound

For this compound to be widely adopted in academic and industrial research, the development of green, cost-effective, and scalable synthetic routes is essential. Current knowledge on the synthesis of other oxetanes provides a roadmap for achieving this goal. rsc.orgchemrxiv.org

Future research should focus on:

Atom-Economical Synthesis: Designing synthetic pathways that maximize the incorporation of atoms from starting materials into the final product. This could involve a Wittig-type reaction on commercially available oxetan-3-one, where phosphorus byproducts are recycled.

Phase-Transfer Catalysis: A patented method for synthesizing other oxetane compounds utilizes phase-transfer catalysis in an aqueous alkaline solution, avoiding the need for organic solvents and simplifying product isolation. google.com Adapting this methodology could lead to a more environmentally friendly production process.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability for handling reactive intermediates. A multi-step flow synthesis of this compound could enable safer handling of reagents and precise control over reaction conditions, facilitating large-scale production. Research into scalable processes for other complex molecules has demonstrated the utility of this approach. elsevierpure.com

Unexplored Reactivity Modes and Synthetic Applications of the Bromomethylidene-Oxetane Motif

Beyond its expected role in cross-coupling and ring-opening reactions, the unique electronic and steric properties of the bromomethylidene-oxetane motif may enable currently unexplored transformations. The increased ring strain induced by the exocyclic double bond can lead to unusual reactivity not observed in simple oxetanes. nih.gov

Potential areas for future investigation include:

Tandem Reactions: Designing reactions where an initial event at the vinyl bromide (e.g., metal insertion, radical addition) triggers a subsequent, programmed rearrangement or ring-opening of the oxetane. This could provide rapid access to complex molecular scaffolds from a simple starting material.

Pericyclic Reactions: The electron-deficient nature of the double bond, enhanced by the bromine atom, could make this compound a suitable partner in various cycloaddition reactions (e.g., [4+2], [2+2]), leading to novel spirocyclic systems containing the oxetane moiety.

Bioisosteric Replacement: In medicinal chemistry, the oxetane ring is a well-regarded bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability and solubility. nih.govnih.gov The bromomethylidene-oxetane scaffold could be explored as a novel, rigid template for designing enzyme inhibitors or receptor ligands, where the vinyl bromide provides a vector for further functionalization.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Oxetan-3-one

Q & A

Q. What are the recommended methods for synthesizing 3-(Bromomethylidene)oxetane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound derivatives often involves functionalization of preformed oxetane rings. Two validated approaches include:

  • Corey’s Method : Using diethyl carbonate and potassium hydroxide in ethanol to produce 3-(hydroxymethyl)oxetane (a precursor), achieving 90% yield after distillation .
  • One-Step Bromination : Conversion of cyclic ethers to dibromo compounds under Appel or Corey-Fuchs conditions, though this method has not been widely applied to oxetanes, suggesting a need for optimization .

Key Variables : Excess diethyl carbonate improves oxetane ring formation, while catalytic base selection (e.g., KOH vs. NaH) affects reaction efficiency. Pyrolytic methods may require stringent temperature control to avoid decomposition .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Safety protocols for brominated oxetanes align with OSHA HazCom 2012 standards:

  • Storage : Keep in airtight containers in cool, dry areas to prevent hydrolysis or decomposition. Avoid exposure to static electricity or open flames due to flammability risks (H226 hazard) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, EN 166-certified safety goggles, and fire-retardant lab coats. Respiratory protection (NIOSH-approved respirators) is mandatory if vapor concentrations exceed permissible limits .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via licensed hazardous material handlers .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

Methodological Answer: Structural validation requires multi-technique analysis:

  • NMR Spectroscopy : Compare 1^1H-NMR chemical shifts (e.g., δ 3.5–4.5 ppm for oxetane protons) to published data .
  • X-Ray Crystallography : Resolve stereoelectronic effects, as demonstrated in oxetane-containing peptidomimetics .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 179.05 for brominated derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How does the incorporation of this compound into molecular scaffolds influence pharmacokinetic properties in drug candidates?

Methodological Answer: 3-Substituted oxetanes enhance druglikeness through:

  • Metabolic Stability : Replacing cyclohexyl groups with oxetanes reduces CYP3A4-mediated oxidation, as shown in γ-secretase inhibitors (e.g., 3-fold improvement in microsomal stability) .
  • Solubility : Oxetanes lower lipophilicity (cLogP reduction by 0.5–1.0 units) while increasing aqueous solubility by 4–4000× compared to gem-dimethyl groups .
  • Conformational Restriction : Aliphatic chains with oxetanes favor synclinal arrangements, optimizing target binding .

Q. What strategies are effective for controlling the regioselectivity of ring-opening reactions in this compound derivatives?

Methodological Answer: Regioselectivity depends on electronic and steric factors:

  • Nucleophilic Attack : Electron-deficient oxetanes (e.g., brominated derivatives) favor nucleophilic ring-opening at the methylidene carbon. Use bulky bases (e.g., DABCO) to suppress side reactions .
  • Catalytic Systems : Lewis acids (e.g., BF₃·OEt₂) direct ring-opening toward electrophilic sites, as observed in copolymerization studies with dimethyloxetane .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for regioselective bromination .

Q. What analytical approaches resolve contradictions in reported reaction outcomes for oxetane bromination reactions?

Methodological Answer: Discrepancies in bromination yields (e.g., 50–90%) can be addressed by:

  • Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to identify intermediate species (e.g., oxonium ions) .
  • Computational Modeling : DFT calculations predict activation barriers for competing pathways (e.g., radical vs. ionic mechanisms) .
  • Isotopic Labeling : Use 13^{13}C-labeled oxetanes to trace regiochemical outcomes in complex mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.